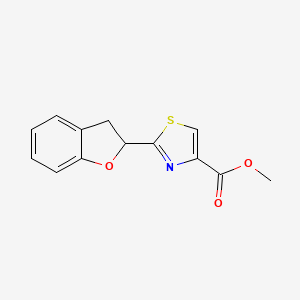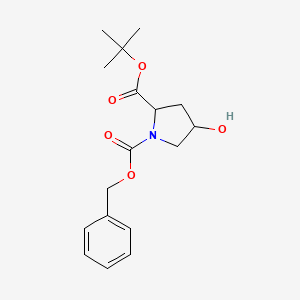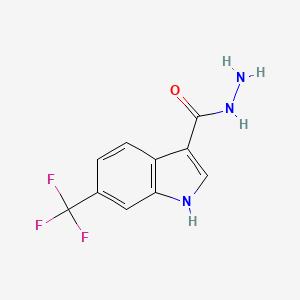
2-Isothiocyanato-1-methoxy-4-trifluoromethyl-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isothiocyanato-1-methoxy-4-trifluoromethyl-benzene is an organic compound with the molecular formula C9H6F3NOS It is known for its unique chemical structure, which includes an isothiocyanate group, a methoxy group, and a trifluoromethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-1-methoxy-4-trifluoromethyl-benzene typically involves the reaction of 2-amino-1-methoxy-4-trifluoromethyl-benzene with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
2-Amino-1-methoxy-4-trifluoromethyl-benzene+Thiophosgene→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Isothiocyanato-1-methoxy-4-trifluoromethyl-benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Formed from oxidation reactions.
Difluoromethyl and Monofluoromethyl Derivatives: Formed from reduction reactions.
科学的研究の応用
2-Isothiocyanato-1-methoxy-4-trifluoromethyl-benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Isothiocyanato-1-methoxy-4-trifluoromethyl-benzene involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activities or the modification of protein functions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.
類似化合物との比較
Similar Compounds
- 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene
- 1-Isothiocyanato-4-phenylbenzene
- 2-Isothiocyanatoethane-1,1-diyl)dibenzene
Uniqueness
2-Isothiocyanato-1-methoxy-4-trifluoromethyl-benzene is unique due to the presence of both the methoxy and trifluoromethyl groups on the benzene ring. These functional groups impart distinct chemical and physical properties, such as increased reactivity and enhanced stability. The combination of these groups makes this compound particularly valuable in various research applications, distinguishing it from other similar compounds.
特性
分子式 |
C9H6F3NOS |
|---|---|
分子量 |
233.21 g/mol |
IUPAC名 |
2-isothiocyanato-1-methoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F3NOS/c1-14-8-3-2-6(9(10,11)12)4-7(8)13-5-15/h2-4H,1H3 |
InChIキー |
NMNVKDCLWIYFHP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid](/img/structure/B13681129.png)
![2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione](/img/structure/B13681131.png)

![8-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13681149.png)





![(S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide](/img/structure/B13681181.png)
![5-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681187.png)


